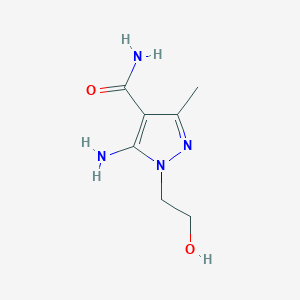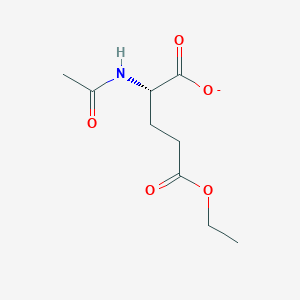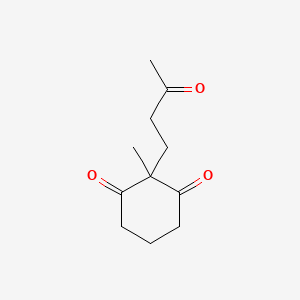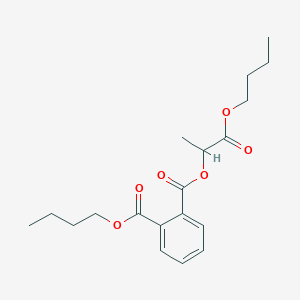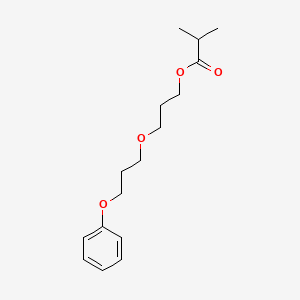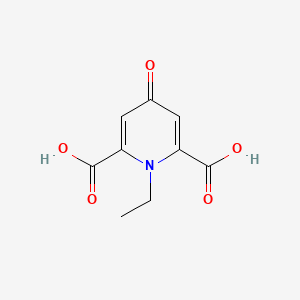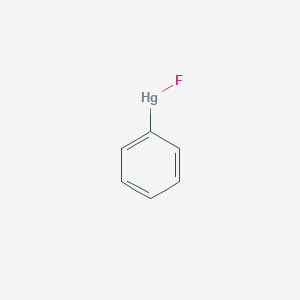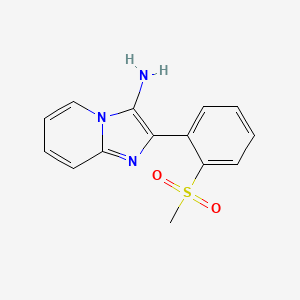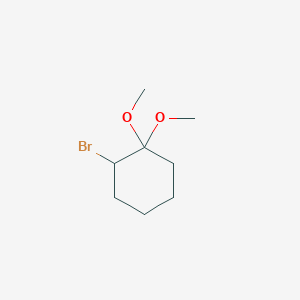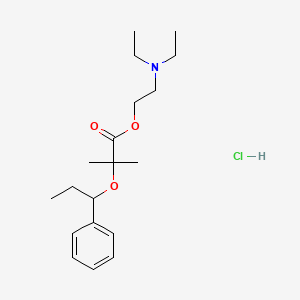
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a phenylpropoxy group, and a propanoate ester. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(diethylamino)ethanol with 2-methyl-2-(1-phenylpropoxy)propanoic acid in the presence of a dehydrating agent to form the ester linkage. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The phenylpropoxy group may enhance the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to alter biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(diethylamino)ethyl hydroxy (2-methylphenyl)phenylacetate hydrochloride
- 2-(diethylamino)-1-phenylethyl phenylcarbamate hydrochloride
- 1-[2-(diethylamino)ethyl] 2-methyl phthalate hydrochloride
Uniqueness
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
1237-70-3 |
|---|---|
Fórmula molecular |
C19H32ClNO3 |
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO3.ClH/c1-6-17(16-12-10-9-11-13-16)23-19(4,5)18(21)22-15-14-20(7-2)8-3;/h9-13,17H,6-8,14-15H2,1-5H3;1H |
Clave InChI |
OFSZLDAAJPNYSE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)OC(C)(C)C(=O)OCCN(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



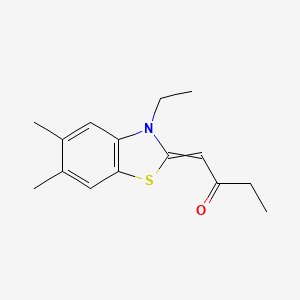
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
